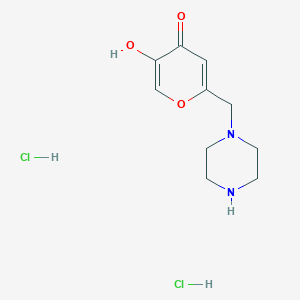
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride
説明
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O3 and its molecular weight is 283.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- Physical Appearance : Typically appears as a white to slightly brown crystalline powder.
- Solubility : Soluble in water, methanol, and acetic esters; insoluble in benzene and petroleum ether .
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for its anti-tumor effects, as PI3K pathways are often implicated in cancer cell proliferation and survival .
Biological Activities
-
Antitumor Activity :
- Recent studies have shown that derivatives of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one display significant anti-proliferative effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 glioma cells, indicating potent activity .
- The most active compound demonstrated an 86.3% inhibitory rate on the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression .
- Tyrosinase Inhibition :
-
Neuroprotective Effects :
- Some studies suggest potential neuroprotective properties, although specific mechanisms remain under investigation. The modulation of oxidative stress pathways is a possible mechanism through which the compound could exert protective effects on neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Cell Lines/Models | References |
|---|---|---|---|
| Antitumor | 1.43 μM (HT1080) | Glioma | |
| 4.6 μM (U87) | Glioma | ||
| Tyrosinase Inhibition | Potent | Melanocytes | |
| Neuroprotection | Under Investigation | Neuronal Cells |
Case Study: Antiglioma Agents
In a study focusing on novel derivatives of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one, researchers synthesized compounds that showed promising results in inhibiting glioma cell proliferation. The structure-activity relationship (SAR) analysis indicated that specific modifications to the chemical structure significantly enhanced biological activity, emphasizing the importance of molecular design in drug development .
科学的研究の応用
Chemical Properties and Structure
The compound features a unique structure characterized by a pyran ring with a hydroxy group and a piperazine moiety. This configuration is essential for its biological activity and interaction with various molecular targets.
- Chemical Formula : C10H14N2O3
- Molecular Weight : 214.24 g/mol
- CAS Number : 1258650-94-0
Research indicates that 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride exhibits several biological activities, including:
-
Anticancer Effects :
- Studies have demonstrated its potential against glioma cell lines, showing significant anti-proliferative effects. For instance, derivatives of this compound have exhibited an IC50 of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells, indicating strong inhibition of cancer cell growth .
- Mechanisms include:
- Enzyme Inhibition : Interacting with enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Inducing cell cycle stoppage in malignant cells.
- Apoptosis Induction : Promoting programmed cell death in cancerous cells.
- Antimycobacterial Activity :
- Tyrosinase Inhibition :
Medicinal Chemistry
The compound serves as a lead structure for synthesizing new derivatives with enhanced biological properties. Its ability to modulate enzyme activity makes it a valuable candidate for drug development targeting various diseases, especially cancers and infections.
Case Studies
-
Anticancer Research :
- A study focusing on glioma treatment reported that the most active derivative of the compound inhibited d-2-hydroxyglutarate production by 86.3%, linking metabolic regulation to anticancer effects.
- Cosmetic Development :
Data Table of Biological Activities
特性
IUPAC Name |
5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12;;/h5,7,11,14H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAXHYRMUALFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)C(=CO2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















